molecular formula C20H25NO7S B4298651 ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

Cat. No.: B4298651
M. Wt: 423.5 g/mol
InChI Key: FKHNYYDECPNPOS-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C20H25NO7S. This compound is characterized by the presence of a sulfonamide group attached to a propanoate ester, with methoxy-substituted phenyl groups. It is a complex molecule that finds applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of 3,4-dimethoxyaniline using a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then reacted with ethyl 3-bromo-3-(4-methoxyphenyl)propanoate in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: Similar structure but lacks the sulfonamide group.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar ester structure but lacks the sulfonamide and amino groups.

Uniqueness

The presence of both sulfonamide and methoxy groups in this compound makes it unique, providing distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO7S/c1-5-28-20(22)13-17(14-6-8-15(25-2)9-7-14)21-29(23,24)16-10-11-18(26-3)19(12-16)27-4/h6-12,17,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNYYDECPNPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
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ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
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ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
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ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
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ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate
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ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate

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